1-Ethynylcyclopropanecarboxylic acid 1-Ethynylcyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 933755-97-6
VCID: VC2679422
InChI: InChI=1S/C6H6O2/c1-2-6(3-4-6)5(7)8/h1H,3-4H2,(H,7,8)
SMILES: C#CC1(CC1)C(=O)O
Molecular Formula: C6H6O2
Molecular Weight: 110.11 g/mol

1-Ethynylcyclopropanecarboxylic acid

CAS No.: 933755-97-6

Cat. No.: VC2679422

Molecular Formula: C6H6O2

Molecular Weight: 110.11 g/mol

* For research use only. Not for human or veterinary use.

1-Ethynylcyclopropanecarboxylic acid - 933755-97-6

Specification

CAS No. 933755-97-6
Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
IUPAC Name 1-ethynylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C6H6O2/c1-2-6(3-4-6)5(7)8/h1H,3-4H2,(H,7,8)
Standard InChI Key XDVAOWPOJWYAHA-UHFFFAOYSA-N
SMILES C#CC1(CC1)C(=O)O
Canonical SMILES C#CC1(CC1)C(=O)O

Introduction

Chemical Properties and Structure

1-Ethynylcyclopropanecarboxylic acid is characterized by the following properties:

PropertyValue
Chemical FormulaC6H6O2
Molecular Weight110.11 g/mol
CAS Number933755-97-6
SMILES NotationC#CC1(CC1)C(=O)O
InChIInChI=1S/C6H6O2/c1-2-6(3-4-6)5(7)8/h1H,3-4H2,(H,7,8)
InChIKeyXDVAOWPOJWYAHA-UHFFFAOYSA-N
MDL NumberMFCD19231569

The structure features a three-membered cyclopropane ring with a quaternary carbon simultaneously bearing an ethynyl (acetylenic) group and a carboxylic acid functionality. This unique arrangement creates a strained system with distinctive reactivity patterns that are valuable in organic synthesis .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 1-ethynylcyclopropanecarboxylic acid and related cyclopropanecarboxylic acid derivatives. The literature reveals multiple approaches:

From 1-Aminocyclopropyl Derivatives

A notable synthetic pathway involves using 1-aminocyclopropyl formate as a starting material. This process involves:

  • Reaction of 1-aminocyclopropyl formate with sodium nitrite and sulfuric acid

  • Subsequent hydrolysis to remove the ester protecting group

This method achieves yields of 60-70% under optimized conditions and offers advantages including mild reaction conditions, controllable parameters, and simple post-treatment procedures .

Alternative Synthetic Approaches

Other synthetic approaches to cyclopropanecarboxylic acids and their derivatives include:

  • Reaction of tetrahydrothiophenium carboxymethylide with appropriate substrates

  • Conversion of dimethylsulfonium carboxymethylide esters with alkene substrates

  • Cyclopropanation reactions using carbodiimide-mediated conditions

These methods typically involve the formation of the cyclopropane ring followed by functionalization to introduce the ethynyl group, or alternatively, cyclization of an ethynyl-containing precursor.

Chemical Reactivity

The reactivity of 1-ethynylcyclopropanecarboxylic acid is governed by its three key structural features:

Cyclopropane Ring Reactivity

The strained three-membered ring is susceptible to ring-opening reactions under various conditions. This property makes cyclopropane derivatives valuable intermediates in organic synthesis, as they can undergo transformations to form larger rings or functionalized acyclic compounds .

Carboxylic Acid Functionality

The carboxylic acid group participates in typical carboxylic acid reactions:

  • Esterification with alcohols

  • Amide formation with amines

  • Reduction to alcohols

  • Conversion to acid chlorides and other activated derivatives

Ethynyl Group Reactivity

The terminal alkyne (ethynyl) group can participate in:

  • Sonogashira coupling reactions

  • Click chemistry (copper-catalyzed azide-alkyne cycloadditions)

  • Hydration reactions

  • Cyclization processes

This combination of reactive sites makes 1-ethynylcyclopropanecarboxylic acid a versatile building block for complex molecule synthesis.

Applications and Uses

Organic Synthesis Applications

1-Ethynylcyclopropanecarboxylic acid serves as a valuable building block in organic synthesis for several reasons:

  • It functions as a precursor for synthesizing complex cyclopropane derivatives

  • The compound's structure allows for selective functionalization at different positions

  • It can be incorporated into larger molecular frameworks via its carboxylic acid or ethynyl groups

Pharmaceutical Research

The compound has potential applications in pharmaceutical research:

  • As a scaffold for developing novel bioactive compounds

  • In medicinal chemistry for structure-activity relationship studies

  • As a precursor for drugs containing strained ring systems

Hazard TypeClassification
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH335: May cause respiratory irritation
H315: Causes skin irritation
H319: Causes serious eye irritation

Precautionary Measures

The compound requires several precautionary measures for safe handling:

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P337+P313: If eye irritation persists: Get medical advice/attention

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P332+P313: If skin irritation occurs: Get medical advice/attention

  • P362: Take off contaminated clothing

Package SizeTypical Availability
50 mgResearch sample
250 mgSmall-scale research
1 gStandard research quantity
5 gMedium-scale research
10 gLarge-scale research
25 gIndustrial/bulk quantity
ParameterTypical Value
Purity≥95%
FormSolid
ColorWhite to off-white
Analysis MethodHPLC, NMR, or LC-MS

Most suppliers provide analytical data including NMR spectra, HPLC chromatograms, and mass spectrometry data to confirm the identity and purity of the compound .

Related Compounds

Several structurally related compounds have been documented in the scientific literature:

Structural Analogs

  • 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid (CAS: 1268810-07-6)

    • Contains a trimethylsilyl-protected ethynyl group

    • Used as a protected version of 1-ethynylcyclopropanecarboxylic acid in synthesis

  • 2-Ethynylcyclopropanecarboxylic acid (CAS: 65131-31-9)

    • Positional isomer with the ethynyl group at C-2 instead of C-1

    • Demonstrates different reactivity patterns due to the altered substitution pattern

  • 1-Ethylcyclopropane-1-carboxylic acid (CAS: 150864-95-2)

    • Contains an ethyl group instead of an ethynyl group

    • Less reactive at the side chain position

Functional Derivatives

Various esters and other derivatives of cyclopropanecarboxylic acids have been synthesized and studied for their biological activities, including:

  • Cyclopropanecarboxylic acid esters

    • Often used in insecticidal formulations

    • Demonstrate distinct biological activity profiles

  • 3,3-Dimethyl-2-(2'-ethyl-1'-propenyl)-cyclopropanecarboxylic acid derivatives

    • Show significant insecticidal properties

    • Used in agricultural applications

Research Significance

Current Research Trends

The unique structural features of 1-ethynylcyclopropanecarboxylic acid make it valuable in several research areas:

  • As an intermediate in total synthesis of complex natural products

  • In pharmaceutical research for drug discovery programs

  • In materials science for developing novel functional materials

  • As a model compound for studying cyclopropane reactivity

Future Research Directions

Potential future applications of this compound may include:

  • Development of biologically active compounds exploiting the unique spatial arrangement and reactivity of the cyclopropane ring

  • Exploration of click chemistry applications utilizing the ethynyl functionality

  • Investigation of its potential as a building block for materials with specialized properties

  • Study of its potential role in sustainable chemistry applications

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